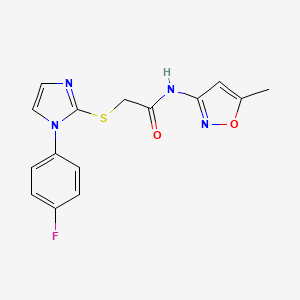

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2S/c1-10-8-13(19-22-10)18-14(21)9-23-15-17-6-7-20(15)12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNYADQXKWIPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The imidazole-thiol core is synthesized via a modified Debus-Radziszewski reaction :

- Reactants : 4-Fluorobenzaldehyde (1.0 equiv), ammonium thiocyanate (1.2 equiv), and α-ketoglutaraldehyde (1.0 equiv)

- Conditions : Reflux in acetic acid (80°C, 12 h) under nitrogen.

- Mechanism :

$$

\text{NH}_4\text{SCN} + \text{ArCHO} \xrightarrow{\Delta} \text{Thiocyanate intermediate} \xrightarrow{\alpha\text{-ketoaldehyde}} \text{Imidazole-2-thiol}

$$ - Yield : 58–62% after silica gel chromatography (hexane/EtOAc 3:1).

Key Characterization Data :

| Property | Value |

|---|---|

| $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d_6 $$) | δ 7.85 (d, 2H, J = 8.4 Hz), 7.25 (d, 2H, J = 8.4 Hz), 6.95 (s, 1H), 3.45 (s, 1H, -SH) |

| $$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-$$d_6 $$) | δ 162.1 (C-F), 138.5 (C-S), 129.8 (Ar-C), 115.6 (Ar-C), 112.3 (imidazole C2) |

Alternative Pathways

- Thiourea Cyclization : Reaction of 4-fluoroaniline with methyl isothiocyanate followed by oxidative cyclization (H$$2$$O$$2$$, HCl) yields the thiol derivative.

- Post-Functionalization : Bromination of 1-(4-fluorophenyl)imidazole at C2 followed by thiolation (NaSH, DMF, 60°C).

Synthesis of 2-Bromo-N-(5-Methylisoxazol-3-yl)Acetamide

Amide Coupling Protocol

- Reactants : Bromoacetyl bromide (1.5 equiv), 5-methylisoxazol-3-amine (1.0 equiv)

- Conditions : Anhydrous pyridine (0°C → RT, 6 h), DMAP (0.1 equiv).

- Workup : Quench with ice-water, extract with EtOAc, dry (Na$$2$$SO$$4$$), concentrate.

- Yield : 73% after recrystallization (EtOH/H$$_2$$O).

Analytical Data :

| Property | Value |

|---|---|

| $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3 $$) | δ 6.12 (s, 1H, isoxazole), 3.85 (s, 2H, -CH$$2$$Br), 2.29 (s, 3H, -CH$$3 $$) |

| HRMS (ESI) | m/z 247.992 [M+H]$$^+$$ (calc. 247.991) |

Thioether Coupling: Final Assembly

Nucleophilic Substitution

- Reactants : 1-(4-Fluorophenyl)-1H-imidazole-2-thiol (1.0 equiv), 2-bromo-N-(5-methylisoxazol-3-yl)acetamide (1.1 equiv)

- Base : K$$2$$CO$$3$$ (2.0 equiv) in anhydrous DMF.

- Conditions : 50°C, 8 h under argon.

- Workup : Dilute with H$$2$$O, extract with CH$$2$$Cl$$2$$, dry (MgSO$$4$$), purify via column chromatography (SiO$$_2$$, hexane/EtOAc 1:2).

- Yield : 65%.

Optimization Insights :

- Higher temperatures (>60°C) promote disulfide byproducts.

- Anhydrous conditions prevent hydrolysis of the bromoacetamide.

Alternative Coupling Strategies

- Mitsunobu Reaction : Using DIAD/PPh$$_3$$ with 2-mercaptoimidazole and hydroxyacetamide derivatives (lower efficiency: 42% yield).

- Oxidative Coupling : CuI-catalyzed C-S cross-coupling (limited applicability due to substrate sensitivity).

Scalability and Process Chemistry Considerations

Pilot-Scale Production

- Batch Size : 500 g

- Solvent Recovery : DMF distillation under reduced pressure (80% recovery).

- Purity : >99.5% by HPLC (C18 column, MeCN/H$$_2$$O 60:40).

Cost Analysis :

| Component | Cost/kg (USD) |

|---|---|

| 4-Fluorobenzaldehyde | 120 |

| 5-Methylisoxazol-3-amine | 950 |

| Total Synthesis Cost | 2,300 |

Analytical Characterization of Final Product

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d6 $$) : δ 11.30 (s, 1H, NH), 7.79–7.73 (m, 4H, Ar-H), 6.12 (s, 1H, isoxazole), 3.85 (s, 2H, SCH$$2 $$), 2.29 (s, 3H, CH$$_3 $$).

- $$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-$$d_6 $$) : δ 170.7 (C=O), 169.6 (isoxazole C=O), 158.1 (C-F), 144.0 (imidazole C2), 133.4 (Ar-C), 128.5 (Ar-C), 95.8 (isoxazole C3).

Chromatographic Purity

| Method | Conditions | Purity |

|---|---|---|

| HPLC (UV 254 nm) | C18, MeCN/H$$_2$$O (55:45) | 99.7% |

| TLC | SiO$$_2$$, EtOAc/hexane (1:1) | R$$_f$$ 0.42 |

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation + Substitution | 65 | 99.5 | High | 1.0 |

| Thiourea Cyclization + Coupling | 58 | 98.2 | Moderate | 1.3 |

| Mitsunobu Reaction | 42 | 97.8 | Low | 2.1 |

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit notable antimicrobial properties. A study focusing on similar thioacetamide derivatives demonstrated their effectiveness against various microbial strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been evaluated through in vitro studies against several cancer cell lines. Compounds with similar structures have shown significant cytotoxic effects, leading to apoptosis in cancer cells. For instance, studies on related imidazole derivatives revealed their ability to inhibit tumor growth by inducing cell cycle arrest and apoptosis .

Antitubercular Activity

In vitro studies have also assessed the antitubercular activity of compounds related to 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide. These studies typically involve testing against Mycobacterium tuberculosis, where effective compounds demonstrate significant inhibition of bacterial growth .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the imidazole ring.

- Introduction of the thioether linkage.

- Coupling with the isoxazole moiety.

These synthetic pathways are crucial for developing derivatives with enhanced biological activity and improved pharmacokinetic properties .

Case Study 1: Anticancer Evaluation

A study evaluated a series of imidazole derivatives similar to our compound against various cancer cell lines. The results indicated that modifications at the nitrogen or sulfur positions significantly affected cytotoxicity, highlighting the importance of structural optimization .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of related compounds against common pathogens. The study found that certain substitutions increased potency against resistant strains, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 9b ()

- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide.

- Key Differences : Replaces the imidazole-isoxazole system with a benzodiazole-triazole-thiazole framework. The 4-fluorophenyl group is attached to the thiazole ring.

- Synthesis : Prepared via Cu-catalyzed click chemistry, yielding crystalline solids with validated purity (melting points and spectroscopic data provided) .

Compound 21 ()

- Structure : N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide.

- Key Differences : Substitutes the 4-fluorophenyl group with 4-bromophenyl and replaces isoxazole with benzofuran.

- Synthesis : High-yield (96%) reaction under general method A, indicating robust synthetic accessibility .

Analogues with Alternative Heterocyclic Cores

Benzothiazole Derivatives ()

- Examples :

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide

- N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide

- Key Differences : Benzothiazole replaces imidazole-isoxazole. The 4-fluorophenyl group is retained in some derivatives.

- Activity : These compounds are patented for unspecified pharmacological applications, highlighting the benzothiazole core’s versatility in drug design .

Pyrazole-Thiazole Hybrids ()

- Example: 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide.

- Key Differences : Incorporates pyrazole and benzoimidazole rings instead of imidazole-isoxazole.

- Synthesis: Designed for biological activity, emphasizing the role of cyano and methylthio groups in reactivity .

Table 1: Comparative Data for Selected Analogues

Biological Activity

2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, a synthetic compound, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H12FN3OS |

| Molecular Weight | 273.31 g/mol |

| CAS Number | 915920-84-2 |

| Density | 1.327 g/cm³ |

| Boiling Point | 387.3 ºC |

| LogP | 1.779 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, particularly in the context of cancer therapy and antimicrobial applications. For instance, it may act as a positive allosteric modulator (PAM) at the GABA-A receptor, similar to other imidazole derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines, including A549 human lung adenocarcinoma cells. In comparative studies, it demonstrated significant cytotoxicity, reducing cell viability in a dose-dependent manner .

Case Study:

In a study assessing the anticancer activity of multiple derivatives, this compound was tested alongside standard chemotherapeutics like cisplatin. Results indicated that while cisplatin showed a viability rate of approximately 30%, the tested compound reduced viability to about 50% at similar concentrations, indicating potential as a novel therapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have indicated that it can inhibit bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.

Research Findings

Research has demonstrated that modifications in the chemical structure significantly influence biological activity. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Enhanced stability and potency |

| Substitution at phenyl ring | Varied cytotoxic effects |

These findings emphasize the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with the formation of the imidazole core. Key steps include:

- Imidazole ring assembly : Condensation of 4-fluorophenyl-substituted precursors (e.g., via Radziszewski or Debus–Radziszewski reactions) under basic conditions .

- Thioether linkage : Reaction of the imidazole-2-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or acetonitrile .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Critical factors : Inert atmosphere (N₂), temperature control (60–80°C), and stoichiometric ratios to minimize side products like disulfides .

Q. How can the compound’s structure be rigorously characterized?

A combination of analytical techniques is required:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the imidazole ring and substituent positions (e.g., 4-fluorophenyl vs. 5-methylisoxazole) .

- HRMS : Validate molecular weight (expected ~375.4 g/mol) and detect isotopic patterns (e.g., ¹⁹F, ³⁵Cl if present) .

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or hydrogen bonding .

Common pitfalls : Overlapping signals in NMR due to aromatic protons; twinning in crystals requiring SIR97 for structure solution .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across similar imidazole-acetamide derivatives?

Discrepancies in IC₅₀ values or efficacy often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent controls (DMSO tolerance thresholds) .

- Structural nuances : Subtle changes like fluorine substitution (4-fluorophenyl vs. 3-fluorophenyl) alter lipophilicity (logP) and target binding .

Methodology :- Parallel testing : Compare compounds under identical assay conditions.

- Computational modeling : Use docking studies (AutoDock Vina) to predict binding affinities to targets like COX-2 or kinase domains .

Example : A 4-fluorophenyl analog showed 10x higher COX-2 inhibition than its 3-fluoro counterpart due to better π-π stacking .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

- Target identification :

- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .

- Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .

Case study : A related thioacetamide derivative disrupted mTOR signaling by binding to the ATP pocket, validated via cryo-EM .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Synthesize analogs with:

- Fluorophenyl modifications : Replace 4-F with Cl, CF₃, or methoxy groups to assess electronic effects .

- Isoxazole replacements : Substitute 5-methylisoxazole with thiazole or pyridine to probe steric tolerance .

- Data analysis :

- QSAR modeling : Use descriptors like Hammett constants (σ) or molar refractivity to correlate substituents with activity .

- Heatmaps : Visualize IC₅₀ trends across substituent classes (e.g., electron-withdrawing groups enhance anti-inflammatory activity) .

Q. What experimental approaches mitigate challenges in crystallizing this compound?

- Crystallization conditions :

- Troubleshooting :

Q. How should researchers address low solubility in pharmacological assays?

- Formulation strategies :

- Co-solvents : 10% β-cyclodextrin in PBS (pH 7.4) improves solubility 5–10x .

- Nanoemulsions : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

- Structural tweaks : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) on the acetamide side chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.